molecular formula C28H31NO2 B1244382 Lasofoxifene

Lasofoxifene

Número de catálogo: B1244382
Peso molecular: 413.5 g/mol
Clave InChI: GXESHMAMLJKROZ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Lasofoxifene is a complex organic compound that features a pyrrolidine ring, a phenyl group, and a tetrahydronaphthalene core. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Lasofoxifene typically involves multiple steps, including the formation of the pyrrolidine ring and the attachment of the phenyl and ethoxy groups. One common method involves the use of Suzuki-Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions . The reaction conditions often include palladium catalysts and boron reagents, which facilitate the formation of carbon-carbon bonds.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Análisis De Reacciones Químicas

Types of Reactions

Lasofoxifene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the pyrrolidine ring or the phenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles such as amines or halides.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Aplicaciones Científicas De Investigación

Treatment of Osteoporosis

Efficacy in Postmenopausal Osteoporosis

Lasofoxifene has shown significant promise in the prevention and treatment of postmenopausal osteoporosis. Phase III clinical trials have demonstrated that this compound effectively increases bone mineral density (BMD) at critical sites such as the lumbar spine and hip, while also reducing bone turnover markers compared to placebo . Notably, it has been found to decrease the risk of vertebral and nonvertebral fractures in women with low or normal BMD levels .

Clinical Findings

  • Study Design : The clinical trials involved postmenopausal women with osteoporosis, assessing BMD changes and fracture incidence.
  • Results : this compound significantly improved BMD and reduced fracture risks, with a favorable safety profile characterized by mild to moderate adverse events .
StudyPopulationOutcome MeasureResults
Phase III TrialPostmenopausal women with osteoporosisBMD increaseSignificant increase at lumbar spine and hip
Phase III TrialSame populationFracture incidenceReduced risk of vertebral/nonvertebral fractures

Breast Cancer Treatment

Therapy-Resistant Breast Cancer

Recent studies have highlighted this compound's potential in treating therapy-resistant breast cancer, particularly in patients with estrogen receptor-positive tumors harboring mutations . Research from the University of Chicago indicated that this compound outperformed fulvestrant, a standard treatment, in reducing tumor growth and preventing metastasis in preclinical models .

Clinical Trials and Findings

  • ELAINE Trials : The ELAINE-1 trial demonstrated that this compound monotherapy improved median progression-free survival (PFS) compared to fulvestrant, while ELAINE-2 showed promising results when this compound was combined with abemaciclib, a CDK4/6 inhibitor .
  • Results Summary :
    • ELAINE-1: Median PFS of 5.6 months for this compound vs. 3.7 months for fulvestrant.
    • ELAINE-2: Median PFS of 13 months with this compound plus abemaciclib.
TrialTreatmentMedian PFSOverall Response Rate
ELAINE-1This compound monotherapy5.6 monthsNotable improvement
ELAINE-2This compound + Abemaciclib13 months56%

Mecanismo De Acción

The mechanism of action of Lasofoxifene involves its interaction with specific molecular targets and pathways. The pyrrolidine ring and phenyl groups may interact with proteins or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparación Con Compuestos Similares

Similar Compounds

Uniqueness

Lasofoxifene is unique due to its combination of structural features, including the pyrrolidine ring, phenyl group, and tetrahydronaphthalene core. This combination imparts specific chemical and biological properties that distinguish it from other similar compounds .

Propiedades

IUPAC Name

6-phenyl-5-[4-(2-pyrrolidin-1-ylethoxy)phenyl]-5,6,7,8-tetrahydronaphthalen-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H31NO2/c30-24-11-15-27-23(20-24)10-14-26(21-6-2-1-3-7-21)28(27)22-8-12-25(13-9-22)31-19-18-29-16-4-5-17-29/h1-3,6-9,11-13,15,20,26,28,30H,4-5,10,14,16-19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXESHMAMLJKROZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CCOC2=CC=C(C=C2)C3C(CCC4=C3C=CC(=C4)O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H31NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10870150
Record name 6-Phenyl-5-{4-[2-(pyrrolidin-1-yl)ethoxy]phenyl}-5,6,7,8-tetrahydronaphthalen-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10870150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Lasofoxifene
Reactant of Route 2
Lasofoxifene
Reactant of Route 3
Lasofoxifene
Reactant of Route 4
Lasofoxifene
Reactant of Route 5
Lasofoxifene
Reactant of Route 6
Lasofoxifene

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.